Cas no 84547-86-4 (4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid)

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid structure
84547-86-4 structure
Nombre del producto:4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Número CAS:84547-86-4
MF:C5H5BrN2O2
Megavatios:205.009400129318
MDL:MFCD00463988
CID:720279
PubChem ID:536013

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
    • 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-methyl-
    • 4-bromo-1-methylpyrazole-3-carboxylic acid
    • C5H5BrN2O2
    • LEEPGDCCHVRYHK-UHFFFAOYSA-N
    • PubChem16814
    • ChemDiv2_002212
    • HMS1375E12
    • SBB000441
    • STK315906
    • BBL016092
    • ST005604
    • BC004152
    • SY013425
    • AB0032889
    • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (ACI)
    • FS-1381
    • ALBB-004712
    • DTXSID90336744
    • 4-bromo-1-methyl-1H-pyrazole-3-carboxylicacid
    • Z275170288
    • J-514563
    • MFCD00463988
    • 4-bromo-1-methyl-pyrazole-3-carboxylic acid
    • AE-641/00635034
    • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, AldrichCPR
    • CS-W000417
    • AKOS000304132
    • SCHEMBL1357926
    • AC-23546
    • SR-01000526173
    • DB-056803
    • EN300-83468
    • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid #
    • SR-01000526173-1
    • 84547-86-4
    • MDL: MFCD00463988
    • Renchi: 1S/C5H5BrN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)
    • Clave inchi: LEEPGDCCHVRYHK-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(Br)=CN(C)N=1)O

Atributos calculados

  • Calidad precisa: 203.95300
  • Masa isotópica única: 203.95344 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 153
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Peso molecular: 205.01
  • Superficie del Polo topológico: 55.1
  • Xlogp3: 0.8

Propiedades experimentales

  • Denso: 1.93
  • Punto de fusión: 211-213 ºC
  • Punto de ebullición: 347.4℃/760mmHg
  • Punto de inflamación: 163.9 °C
  • PSA: 55.12000
  • Logp: 0.88080

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Información de Seguridad

  • Código de categoría de peligro: R22;R36/37/38
  • Instrucciones de Seguridad: S22; S26; S36/37/39
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R22; R36/37/38
  • Nivel de peligro:IRRITANT

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Datos Aduaneros

  • Código HS:2933199090
  • Datos Aduaneros:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid PrecioMás >>

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Chemenu
CM115574-1g
4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
84547-86-4 95%+
1g
$*** 2023-03-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
019079-1g
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
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1235.0CNY 2021-07-12
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84547-86-4 95+%
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125.0CNY 2021-07-12
Chemenu
CM115574-25g
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84547-86-4 95%+
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84547-86-4 95%
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$48.00 2022-03-28
Chemenu
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84547-86-4 95+%
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$76 2021-08-06
Alichem
A049000351-25g
4-Bromo-1-methyl-1h-pyrazole-3-carboxylic acid
84547-86-4 95%
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$623.31 2023-08-31
Alichem
A049000351-10g
4-Bromo-1-methyl-1h-pyrazole-3-carboxylic acid
84547-86-4 95%
10g
$345.45 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-284167-1g
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid,
84547-86-4
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¥3761.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KL258-250mg
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84547-86-4 95+%
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256CNY 2021-05-08

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Bromine
Referencia
Dimethylpyrazole-based syntheses. V. Nitration of 4-halopyrazole-3- and 5-carboxylic acids
Manaev, Yu. A.; et al, Zhurnal Obshchei Khimii, 1982, 52(11), 2592-8

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referencia
Dimethylpyrazole-based syntheses. V. Nitration of 4-halopyrazole-3- and 5-carboxylic acids
Manaev, Yu. A.; et al, Zhurnal Obshchei Khimii, 1982, 52(11), 2592-8

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Toluene
2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
Referencia
The synthesis of a new pyrazolylimidazolinone via 1,3-dipolar cycloaddition reaction of N-methyl sydnone with methyl propiolate
Jeon, Dong Ju; et al, Bulletin of the Korean Chemical Society, 1998, 19(7), 725-726

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
Referencia
The synthesis of a new pyrazolylimidazolinone via 1,3-dipolar cycloaddition reaction of N-methyl sydnone with methyl propiolate
Jeon, Dong Ju; et al, Bulletin of the Korean Chemical Society, 1998, 19(7), 725-726

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Acetonitrile ,  Water ;  overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl ,  Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
Referencia
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
Referencia
The synthesis of a new pyrazolylimidazolinone via 1,3-dipolar cycloaddition reaction of N-methyl sydnone with methyl propiolate
Jeon, Dong Ju; et al, Bulletin of the Korean Chemical Society, 1998, 19(7), 725-726

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
2.1 Reagents: Bromine
Referencia
Dimethylpyrazole-based syntheses. V. Nitration of 4-halopyrazole-3- and 5-carboxylic acids
Manaev, Yu. A.; et al, Zhurnal Obshchei Khimii, 1982, 52(11), 2592-8

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Raw materials

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Preparation Products

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:84547-86-4)4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
A10154
Pureza:99%
Cantidad:25g
Precio ($):271.0